molecular formula C20H17ClFN5O3 B2582204 N-(2-chlorobenzyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide CAS No. 941888-21-7

N-(2-chlorobenzyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide

Cat. No. B2582204
CAS RN: 941888-21-7
M. Wt: 429.84
InChI Key: CHYNSGDDQBYKMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide is a useful research compound. Its molecular formula is C20H17ClFN5O3 and its molecular weight is 429.84. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structure-Activity Relationships and Metabolic Stability

In the context of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors, modifications to similar compounds have shown that altering heterocyclic rings can improve metabolic stability. This is crucial for developing more efficacious treatments with longer-lasting effects in vivo, demonstrating the significance of structural alterations in enhancing drug profiles (Stec et al., 2011).

Anticancer and Antimicrobial Applications

Compounds with structural similarities have been synthesized and tested for their anticancer and antimicrobial properties. For instance, novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides showed significant activity against non-small cell lung and CNS cancer cell lines, highlighting their potential in cancer therapy (Berest et al., 2011).

Antimicrobial Activity

The development of new antimicrobial agents is another area of research focus. Novel derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal strains. This research is pivotal in addressing the growing concern over antibiotic resistance and the need for new treatments (Sawant, 2013).

Environmental Applications

Another intriguing application is in environmental science, particularly in the capture and storage of CO2. Triazine-based benzimidazole-linked polymers have shown significant potential for CO2 capture due to their high surface areas and selectivity, indicating their usefulness in mitigating climate change impacts (Sekizkardes et al., 2014).

Synthesis and Biological Evaluation

Further research into the synthesis of benzimidazole derivatives has demonstrated their wide range of biological activities, including antihistaminic, antimicrobial, and anthelmintic effects. These studies contribute to a broader understanding of the potential therapeutic uses of such compounds (Gadhave et al., 2012).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[8-(4-fluorophenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN5O3/c21-16-4-2-1-3-13(16)11-23-17(28)12-27-19(30)18(29)26-10-9-25(20(26)24-27)15-7-5-14(22)6-8-15/h1-8H,9-12H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYNSGDDQBYKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C(=O)N(N=C2N1C3=CC=C(C=C3)F)CC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide

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